4-Amino-D-phenylalanine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-D-phenylalanine methyl ester is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is an amino acid derivative that has found applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is particularly notable for its role in peptide synthesis and as a chiral source in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-D-phenylalanine methyl ester typically involves the esterification of 4-Amino-D-phenylalanine. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and high yields.
Industrial Production Methods: Large-scale synthesis of substituted D-phenylalanine derivatives, including this compound, can be achieved using asymmetric hydrogenation techniques . This method involves the use of chiral catalysts to ensure the production of the desired enantiomer with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-D-phenylalanine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-amino-D-phenylacetaldehyde, while reduction may produce 4-amino-D-phenylalanol.
Scientific Research Applications
4-Amino-D-phenylalanine methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in studies involving protein synthesis and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of 4-Amino-D-phenylalanine methyl ester involves its interaction with various molecular targets and pathways. As an amino acid derivative, it can be incorporated into peptides and proteins, influencing their structure and function. The ester group allows for easy incorporation into larger molecules, facilitating its use in synthetic chemistry .
Comparison with Similar Compounds
L-Phenylalanine methyl ester: Similar in structure but differs in the chirality of the amino acid.
D-Phenylalanine methyl ester: Lacks the amino group at the para position of the aromatic ring.
N-Acetyl-D-phenylalanine methyl ester: Contains an acetyl group on the amino nitrogen.
Uniqueness: 4-Amino-D-phenylalanine methyl ester is unique due to the presence of both the amino group and the ester group, which allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-aminophenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,11-12H2,1H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHHEDIHZWZRTF-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435279 |
Source
|
Record name | 4-Amino-D-phenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150570-99-3 |
Source
|
Record name | 4-Amino-D-phenylalanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.